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Compound of Interest

(2-Aminobenzo[d]thiazol-6-
Compound Name:
yl)methanol

Cat. No.: B025668

An In-depth Technical Guide to (2-Aminobenzo[d]thiazol-6-yl)methanol (CAS: 106429-07-6)
for Advanced Drug Discovery

Introduction: The Strategic Value of the 2-
Aminobenzothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a
multitude of biologically active agents. These are termed "privileged structures” due to their
ability to bind to multiple, diverse biological targets. The 2-aminobenzothiazole core is a
qguintessential example of such a scaffold, forming the foundation of numerous compounds with
a wide array of pharmacological activities, including anticancer, neuroprotective, antibacterial,
and antifungal properties.[1][2]

This guide focuses on a key derivative of this privileged structure: (2-Aminobenzo[d]thiazol-6-
yl)methanol (CAS No. 106429-07-6). The presence of a primary alcohol functional group at
the 6-position provides a versatile synthetic handle for derivatization, making it an exceptionally
valuable building block for researchers and scientists in drug development. Understanding its
properties, synthesis, and strategic applications is crucial for leveraging its full potential in
creating next-generation therapeutics. This document serves as a technical resource, providing
field-proven insights into its core characteristics and utility.

Core Physicochemical and Structural Properties
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The foundational data for (2-Aminobenzo[d]thiazol-6-yl)methanol is summarized below.

These properties are critical for its handling, reaction setup, and analytical characterization.

Property Value Source(s)

CAS Number 106429-07-6 [3][4]

Molecular Formula CsHsN20S [3B1141[5]

Molecular Weight 180.23 g/mol [41[5]

Synonyms (2-amino-1,3-benzothiazol-6- 6]
yl)methanol

Appearance Solid

Typical Purity >95% [3]

1S/C8H8N20S/c9-8-10-6-2-1-

InChl 5(4-11)3-7(6)12-8/h1-
3,11H,4H2,(H2,9,10)
OCC1=CC=C2N=C(N)SC2=C

SMILES [3][4]

1

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, | cannot overstate the importance of a rigorous safety-first

approach. While this compound is not acutely toxic, appropriate handling is mandatory to

ensure personnel safety and experimental integrity.

GHS Hazard Classification:

e Pictogram: GHS07 (Exclamation Mark)

» Signal Word: Warning

e Hazard Statements:

o H302: Harmful if swallowed.
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o H315: Causes skin irritation.

o H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Self-Validating Handling Protocol:

e Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat,
nitrile gloves, and chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133
standards.[7]

o Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to
avoid inhaling dust particles.[8]

o Dispensing: When weighing and dispensing, avoid creating dust. Use appropriate tools and
a contained weighing environment.

o Spill Response: In case of a spill, isolate the area. Sweep up the solid material without
creating dust and place it in a sealed container for disposal according to local regulations.[9]

e First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower
eyelids. Seek medical attention.[8]

o Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

[8]

o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

[7]

Storage Conditions: To maintain the compound's integrity, store it in a tightly sealed container in
a dry, dark place at room temperature. This prevents degradation from moisture, light, and
atmospheric contaminants.

Synthesis and Purification Strategy
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The synthesis of the 2-aminobenzothiazole ring is a well-established process. A reliable
method for preparing the title compound involves the electrophilic cyclization of a substituted
aniline precursor. The causality behind this choice is the high yield and reliability of the reaction
with commercially available starting materials.

Proposed Synthetic Pathway

The logical precursor for (2-Aminobenzo[d]thiazol-6-yl)methanol is (4-amino-3-
thiocyanatophenyl)methanol, which is formed in situ. The overall reaction proceeds from 4-
aminobenzyl alcohol.

@-Aminobenzyl AIcohoD

KSCN, Brz
n Acetic Acid

In situ generated
(4-amino-3-thiocyanatophenyl)methanol

Intramolecular
Cyclization

QZ-Aminobenzo[d]thiazol—6—y|)methanoD

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (2-Aminobenzo[d]thiazol-6-yl)methanol.

Detailed Experimental Protocol

This protocol is based on established methods for 2-aminobenzothiazole synthesis.[1][10]

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a
dropping funnel, dissolve 1 equivalent of 4-aminobenzyl alcohol in glacial acetic acid.
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e Thiocyanate Addition: Add 4 equivalents of potassium thiocyanate (KSCN) to the solution.
Stir the mixture at room temperature for 45 minutes to ensure homogeneity.

e Bromination: Cool the reaction mixture to 10°C using an ice bath. Separately, dissolve 2
equivalents of bromine (Brz) in a small amount of glacial acetic acid. Add the bromine
solution dropwise to the reaction mixture via the dropping funnel. A yellow suspension is
expected to form.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin
Layer Chromatography (TLC).

o Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing 25%
agueous ammonia solution until the pH reaches ~8. This step neutralizes the acetic acid and
precipitates the product.

« |solation: Filter the resulting precipitate using a Bichner funnel. Wash the solid extensively
with deionized water to remove residual salts.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system, such as methanol or an ethanol/water mixture, to yield the final product with high
purity.[1] Dry the purified solid under vacuum.

Spectroscopic Characterization and Analysis

Structural elucidation is a cornerstone of chemical synthesis. While specific spectra for this
exact compound are not publicly cataloged, its structure can be confidently confirmed using
standard spectroscopic methods, with expected values inferred from the parent 2-
aminobenzothiazole scaffold and related derivatives.[10][11]

Expected Spectroscopic Data
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Technique Expected Features

- Aromatic Protons (3H): Signals in the 6 7.0-8.0
ppm range, showing coupling patterns
consistent with a 1,2,4-trisubstituted benzene
ring. - Amine Protons (2H): A broad singlet
(exchangeable with D20) typically around & 7.5-
8.0 ppm.[10] - Methylene Protons (2H): A singlet
for the -CHz- group around & 4.5-4.7 ppm. -

1H NMR

Hydroxyl Proton (1H): A broad singlet or triplet
(depending on solvent and coupling) for the -OH

group, exchangeable with D20.

- Aromatic Carbons (6C): Signals in the  115-
155 ppm range.[10] - Thiazole C=N Carbon
(1C): A characteristic signal downfield, typically
> 0 165 ppm.[10] - Methylene Carbon (1C): A
signal for the -CH20H carbon around & 60-65

ppm.

13C NMR

- N-H Stretch: A pair of bands in the 3300-3450
cm~1 region (primary amine). - O-H Stretch: A
broad band around 3200-3600 cm~1. - C-H
Stretch (Aromatic): Signals just above 3000
cm~1, - C=N Stretch (Thiazole): A strong
absorption band around 1620-1650 cm~1. - C=C
Stretch (Aromatic): Bands in the 1500-1600

cm~1region.[11]

FT-IR

- Molecular lon (M*): A peak at m/z = 180.23,
Mass Spec. corresponding to the molecular weight of the

compound.

General Protocol for Spectroscopic Analysis

 NMR Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.7 mL of a deuterated
solvent (e.g., DMSO-ds or CDCIs) in a clean NMR tube. DMSO-de is often preferred as it can
solubilize both the amine and hydroxyl protons for observation.[11]
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e IR Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small
amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, analyze using an Attenuated Total Reflectance (ATR) accessory.[11]

o Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol.
[12] Analyze using Electrospray lonization (ESI) to observe the protonated molecule [M+H]*
at m/z = 181.24.

Applications in Medicinal Chemistry and Drug
Discovery

The true value of (2-Aminobenzo[d]thiazol-6-yl)methanol lies in its role as a versatile
intermediate. The primary amine and the primary alcohol serve as orthogonal synthetic handles
for building molecular complexity and exploring structure-activity relationships (SAR).

Strategic Derivatization Pathways

The compound serves as a launchpad for at least two major diversification strategies:

e N-Functionalization: The 2-amino group can be acylated, alkylated, or used in condensation
reactions to attach other pharmacophores.

e O-Functionalization: The 6-methanol group can be oxidized to an aldehyde or carboxylic
acid, or converted into ethers, esters, or carbamates to modulate solubility and target
engagement.
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Caption: Key derivatization pathways from the core scaffold.

Proven Therapeutic Applications of the Scaffold

Anticancer Agents: The 2-aminobenzothiazole scaffold is integral to compounds designed as
kinase inhibitors. For instance, derivatives have been synthesized as 6-(2-
aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one analogs that show potent antiproliferative
activity against lung cancer cell lines (A549) by inhibiting pathways like ALK/PI3K/AKT and
inducing apoptosis.[13][14]

Antiviral Activity: In the context of cervical cancer, derivatives designed as 2-(2-
aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amines have demonstrated specific and potent
anti-proliferation ability against HPV-positive HeLa cells, with one promising compound
showing an ICso of 380 nM and excellent tumor inhibition in xenograft models.[15]

Antimicrobial and Antiproliferative Activity: Analogs based on the natural product clathrodin,
which incorporates the 2-aminobenzothiazole structure, have shown moderate antimicrobial
activity and significant antiproliferative effects against human melanoma cell lines (A-375),
with selectivity over non-cancerous fibroblast cells.[16]

Conclusion
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(2-Aminobenzo[d]thiazol-6-yl)methanol is more than just a chemical reagent; it is a strategic
starting point for innovation in drug discovery. Its privileged core structure, combined with
versatile synthetic handles, provides an robust platform for generating diverse chemical
libraries. By understanding its fundamental properties, mastering its synthesis, and leveraging
its derivatization potential, researchers can effectively explore novel chemical space and
accelerate the development of new therapeutic agents targeting a wide range of human
diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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